N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide

Metabolic stability CYP450 Drug discovery

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide (CAS 784166-15-0) is a 1,3,4-thiadiazole-carboxamide hybrid comprising a cyclopropyl-substituted thiadiazole ring and a pyridine-2-carboxamide (picolinamide) moiety. Its molecular formula is C11H10N4OS (MW 246.29 g/mol, exact mass 246.058 Da), with a topological polar surface area of 99.5 Ų.

Molecular Formula C11H10N4OS
Molecular Weight 246.29 g/mol
Cat. No. B13100407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide
Molecular FormulaC11H10N4OS
Molecular Weight246.29 g/mol
Structural Identifiers
SMILESC1CC1C2=NN=C(S2)NC(=O)C3=CC=CC=N3
InChIInChI=1S/C11H10N4OS/c16-9(8-3-1-2-6-12-8)13-11-15-14-10(17-11)7-4-5-7/h1-3,6-7H,4-5H2,(H,13,15,16)
InChIKeyJAQXDSCTRKSCGR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide Procurement: Core Identity and Baseline Features


N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide (CAS 784166-15-0) is a 1,3,4-thiadiazole-carboxamide hybrid comprising a cyclopropyl-substituted thiadiazole ring and a pyridine-2-carboxamide (picolinamide) moiety. Its molecular formula is C11H10N4OS (MW 246.29 g/mol, exact mass 246.058 Da), with a topological polar surface area of 99.5 Ų . The compound belongs to a broader class of thiadiazole-containing carboxamides that have been explored in patents for angiogenesis inhibition and as kinase-modulating scaffolds [1]. The presence of the cyclopropyl group distinguishes it from linear- or branched-alkyl analogs and is expected to confer unique conformational and metabolic properties, making it a non-interchangeable building block or screening candidate relative to its 5-propyl, 5-isopropyl, and 5-unsubstituted 1,3,4-thiadiazol-2-yl picolinamide counterparts.

Why N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide Cannot Be Casually Replaced by Other 5-Alkyl Thiadiazole Picolinamides


Within the 5-substituted 1,3,4-thiadiazol-2-yl picolinamide series, even small changes at the 5-position produce large differences in molecular shape, electronic distribution, and metabolic susceptibility. The cyclopropyl group introduces a strained, sp²‑hybridized character that alters the dihedral angle between the thiadiazole and the picolinamide planes, potentially affecting target binding and selectivity [1]. Literature on cyclopropyl-containing drugs demonstrates that cyclopropyl substitution can reduce oxidative metabolism by CYP450 isoforms compared to isopropyl or n‑propyl groups, thereby extending half‑life and lowering clearance [2]. Consequently, a procurement decision that treats N-(5‑cyclopropyl‑1,3,4‑thiadiazol‑2‑yl)picolinamide as interchangeable with its 5‑propyl (CAS 691382‑96‑4) or 5‑isopropyl (CAS 879423‑08‑2) analogs risks obtaining a compound with a different metabolic profile, altered solubility, and divergent biological fingerprint. The quantitative evidence below substantiates why the cyclopropyl variant must be evaluated on its own merit.

Quantitative Differentiation Evidence for N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide Versus Closest Analogs


CYP450-Mediated Oxidative Metabolism: Cyclopropyl vs. Isopropyl Substituent Stability

Cyclopropyl groups are known to resist CYP450-mediated oxidation more effectively than isopropyl groups due to the increased C–H bond dissociation energy of the cyclopropane ring (~106 kcal/mol vs. ~95 kcal/mol for the tertiary C–H of isopropyl) [1]. This difference renders N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide (cyclopropyl analog) potentially less susceptible to oxidative metabolism than N-(5-isopropyl-1,3,4-thiadiazol-2-yl)picolinamide (CAS 879423-08-2), provided other metabolic soft spots are equivalent.

Metabolic stability CYP450 Drug discovery

Topological Polar Surface Area and Predicted Permeability Comparison with 5-Propyl and 5-Isopropyl Analogs

The topological polar surface area (TPSA) of N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide is calculated as 99.5 Ų . The 5-propyl analog (CAS 691382-96-4) and 5-isopropyl analog (CAS 879423-08-2) possess identical heteroatom count and connectivity, yielding an identical TPSA of approximately 99.5 Ų when computed by the same algorithm. Therefore, passive membrane permeability predicted by TPSA alone does not differentiate these compounds; however, the cyclopropyl analog's smaller van der Waals volume (cyclopropyl ≈ 27 ų vs. isopropyl ≈ 34 ų) may confer subtly better permeation in tight binding sites.

Physicochemical properties TPSA Permeability

Conformational Restriction: Impact on Target Binding Relative to 5-Propyl Analog

The cyclopropyl ring imposes a constrained geometry that limits the rotational freedom of the thiadiazole‑picolinamide system. In contrast, the n‑propyl group of N-(5-propyl-1,3,4-thiadiazol-2-yl)picolinamide (CAS 691382-96-4) can adopt multiple low-energy conformers, increasing the entropic penalty upon binding [1]. While direct comparative IC50 data are not available for these exact compounds, literature precedent shows that cyclopropyl-for-propyl substitutions in analogous scaffolds can improve target binding affinity by 2–10 fold due to pre‑organization [2].

Conformational analysis Cyclopropyl Binding affinity

Synthetic Purity and Batch Consistency Relative to 5-Isopropyl Analog

Commercially available N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide is supplied at 97% purity (HPLC) , whereas the 5-isopropyl analog (CAS 879423-08-2) is typically offered at 95% purity by multiple vendors . The 2‑percentage‑point purity advantage, while modest, reduces the burden of downstream purification for biological assays and may reflect a more robust synthetic route for the cyclopropyl intermediate.

Purity Quality control Procurement

Predicted LogP and Solubility Differentiation vs. 5-Unsubstituted Analog

The cyclopropyl group contributes approximately +0.7 log units to the calculated logP relative to the 5-unsubstituted analog (N-(1,3,4-thiadiazol-2-yl)picolinamide, CAS 76399-65-0) [1]. This moderate increase in lipophilicity (estimated logP ~1.8 for the cyclopropyl analog vs. ~1.1 for the unsubstituted analog, based on fragment addition) can enhance membrane partitioning without pushing the compound beyond the Lipinski logP threshold of 5, maintaining a favorable drug‑likeness profile while potentially improving cellular uptake.

Lipophilicity Solubility Drug-likeness

BindingDB Activity Landscape: Cyclopropyl-Thiadiazole Core vs. Other 5-Substituents

BindingDB data for compounds sharing the 5-cyclopropyl-1,3,4-thiadiazol-2-yl core reveal a distinct activity profile. For example, N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-2-(1H-indol-3-yl)acetamide shows an EC50 > 55.7 µM against STAT3 [1], while N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-3-[(2-fluorophenyl)sulfonylamino]propanamide exhibits an IC50 of 50 µM against Factor XIa [2]. In contrast, the 5-ethylthio analog (N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]picolinamide) has been tested against ROR-alpha and SF‑1 with different potency ranges [3]. These data illustrate that the 5‑position substituent profoundly influences target selectivity, and no single analog can serve as a universal surrogate for the cyclopropyl variant.

Kinase inhibition BindingDB Selectivity

Recommended Application Scenarios for N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide Based on Differentiation Evidence


Metabolic Stability-Focused Lead Optimization Programs

Programs seeking a thiadiazole-picolinamide scaffold with reduced CYP450 oxidative metabolism should prioritize the cyclopropyl analog over the 5-isopropyl variant. The ~11 kcal/mol higher C–H bond dissociation energy of the cyclopropyl group predicts slower Phase I metabolism [1], which can be exploited to achieve longer residence times in efficacy models without resorting to halogenation or other heavy modifications.

Conformationally Constrained Probe Molecule for Target Engagement Studies

When the goal is to maximize binding affinity through pre‑organization, the cyclopropyl analog is preferred over the flexible n‑propyl analog (CAS 691382‑96‑4). Literature precedent indicates that cyclopropyl-for‑n‑propyl replacement can yield 2–10× affinity improvements [2], making this compound a valuable starting point for fragment‑based or structure‑based drug design campaigns.

High-Throughput Screening Library Diversification

Procurement of the cyclopropyl variant adds a distinct chemotype to screening decks, as demonstrated by BindingDB activity data showing that the 5-cyclopropyl-1,3,4-thiadiazol-2-yl core engages targets (e.g., STAT3, Factor XIa) differently than the 5‑ethylthio or 5‑unsubstituted analogs [3]. Including this compound increases the pharmacophore diversity of a library and reduces the risk of missing hits in novel target screens.

SAR Studies Requiring High Starting Purity

For structure‑activity relationship campaigns where impurity‑driven artifacts must be minimized, the 97% commercial purity of the cyclopropyl analog makes it a more reliable starting material than the 95%‑pure isopropyl analog. The two‑percentage‑point purity advantage reduces the need for column chromatography before biological testing.

Quote Request

Request a Quote for N-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)picolinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.